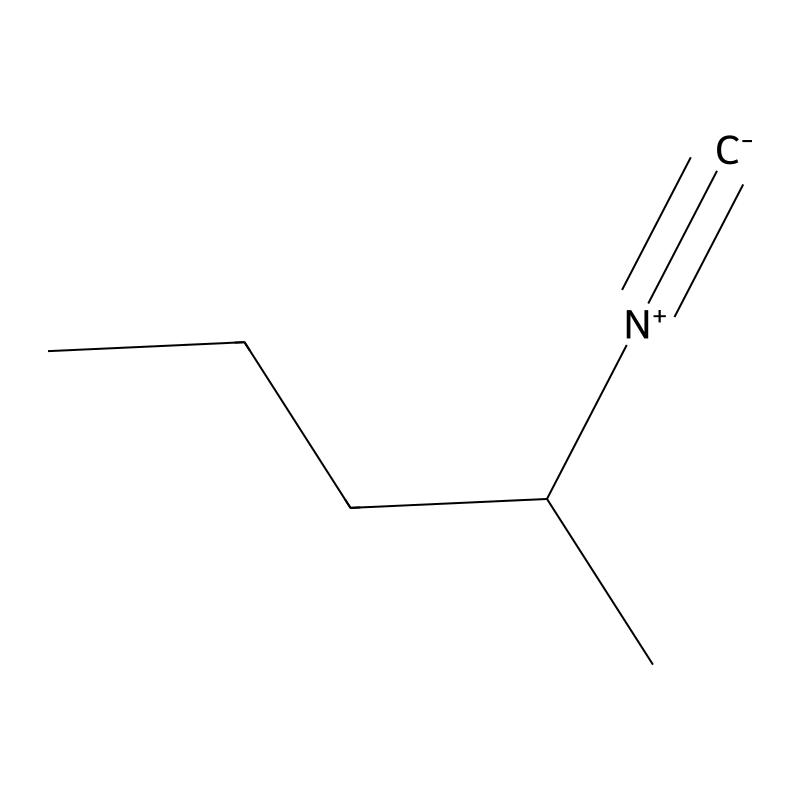

2-Pentyl isocyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Pentyl isocyanide is an organic compound characterized by the functional group –N≡C, specifically with a pentyl group attached. Isocyanides, including 2-pentyl isocyanide, are isomers of nitriles and exhibit unique structural properties. The linear structure results from the resonance between two forms: one with a triple bond between nitrogen and carbon, and another with a double bond. This resonance imparts notable reactivity to isocyanides, allowing them to participate in various

- Nucleophilic Substitution: It acts as a nucleophile in S_N2 reactions, particularly with alkyl halides, leading to the formation of secondary amides. This reaction involves the attack of the isocyanide on the electrophilic carbon of the alkyl halide, resulting in a nitrilium ion intermediate that can be hydrolyzed to yield the amide .

- Hydrolysis: In the presence of water, 2-pentyl isocyanide can hydrolyze to form 2-pentyl formamide. This reaction illustrates its sensitivity to aqueous acid conditions .

- Multicomponent Reactions: It participates in Ugi and Passerini reactions, which are valuable for synthesizing complex organic molecules from multiple reactants .

The biological activity of 2-pentyl isocyanide has been explored primarily in medicinal chemistry contexts. Isocyanides exhibit various biological properties, including:

- Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains and fungi. For instance, certain isocyanides have been tested for their inhibitory effects on pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

- Antitumor Properties: Preliminary studies suggest that isocyanides may possess cytotoxic effects against cancer cell lines. The specific mechanisms and efficacy require further investigation .

Several methods exist for synthesizing 2-pentyl isocyanide:

- Dehydration of Formamides: This method involves dehydrating formamides using agents like phosphorus oxychloride or toluenesulfonyl chloride in the presence of a base such as pyridine .

- Carbylamine Reaction: In this method, chloroform reacts with primary amines in the presence of a strong base to produce isocyanides. This reaction serves as a qualitative test for primary amines .

- Silver Cyanide Route: Historically significant but less common today, this method involves reacting allyl iodide with silver cyanide to yield allyl isocyanide, which can be further transformed into other isocyanides .

- Parallel Synthesis Techniques: Recent advancements allow for rapid synthesis in microtiter plates, improving yield and reducing hazardous waste associated with traditional methods .

2-Pentyl isocyanide finds applications across various fields:

- Organic Synthesis: It serves as a versatile building block in organic synthesis due to its ability to participate in multicomponent reactions.

- Pharmaceutical Development: Its unique reactivity profile makes it valuable for developing new drugs and therapeutic agents.

- Material Science: Isocyanides are explored in creating novel materials due to their polymerization potential and reactivity with various substrates .

Studies on the interactions of 2-pentyl isocyanide with biological systems indicate potential effects on metalloproteins and enzymes. For example, its interaction with cytochrome P450 enzymes has been documented, revealing insights into its metabolic pathways and possible toxicity profiles . Further research on these interactions could elucidate its pharmacological potential and safety.

Several compounds share structural similarities with 2-pentyl isocyanide, each exhibiting unique properties:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Ethyl isocyanide | Shorter chain | More volatile; used as a precursor in organic synthesis. |

| Phenyl isocyanide | Aromatic | Exhibits strong hydrogen bonding; useful in medicinal chemistry. |

| Benzyl isocyanide | Aromatic | Known for its stability; participates in various cycloaddition reactions. |

| Tert-butyl isocyanide | Branched | Highly sterically hindered; shows distinct reactivity patterns compared to linear isocyanides. |

The uniqueness of 2-pentyl isocyanide lies in its balance between volatility and reactivity, making it suitable for diverse applications while maintaining stability under certain conditions.

Synthesis and Early Methodologies

The synthesis of aliphatic isocyanides, including 2-pentyl isocyanide, evolved from mid-20th-century methods. A seminal approach involved dehydrating N-alkylformamides using reagents like p-toluenesulfonyl chloride and quinoline under reduced pressure. This method, optimized for volatile isocyanides, enabled the production of high-purity compounds such as methyl, n-butyl, and tert-butyl isocyanides, with yields exceeding 70%. For 2-pentyl isocyanide, the Ugi and Hoffman methods were pivotal, utilizing primary amines or aldehydes as precursors.

Table 1: Key Synthetic Routes for 2-Pentyl Isocyanide

Structural Elucidation

Early characterization relied on infrared (IR) spectroscopy, revealing a distinct ν(CN) stretching frequency of ~2125 cm⁻¹, consistent with the out conformation in apolar environments. Nuclear magnetic resonance (NMR) studies confirmed the branched pentyl chain, with the isocyanide carbon (δC ~150 ppm) exhibiting unique deshielding due to the electronegative nitrogen.

Traditional synthesis methods for 2-pentyl isocyanide primarily rely on established protocols developed for aliphatic isocyanides. The most extensively utilized approach involves the dehydration of the corresponding formamide precursor using various dehydrating agents [1] [2] [3].

The formamide dehydration method, originally developed by Ugi, remains the cornerstone of isocyanide synthesis [4] [2]. This two-step process begins with the formylation of 2-pentylamine using either formic acid or formyl acetyl anhydride, followed by dehydration of the resulting N-(2-pentyl)formamide [2] [3]. The dehydration step typically employs phosphorus oxychloride (POCl₃) as the dehydrating agent in the presence of a tertiary amine base such as triethylamine [3] [5].

The reaction mechanism involves the formation of a chlorophosphate intermediate, which undergoes elimination to yield the desired isocyanide along with inorganic phosphate byproducts [3] [5]. Optimal conditions for 2-pentyl isocyanide synthesis using this method include maintaining reaction temperatures at 0°C to minimize side reactions and using a 1:1 molar ratio of formamide to phosphorus oxychloride [5].

An alternative traditional approach employs p-toluenesulfonyl chloride (p-TsCl) as the dehydrating agent, which has shown superior performance for non-sterically demanding aliphatic isocyanides [6] [7]. This method offers several advantages including reduced toxicity compared to phosphorus oxychloride, simplified reaction protocol, and lower environmental impact with E-factors as low as 6.45 [6] [7].

The Hoffmann carbylamine reaction represents another classical route, wherein 2-pentylamine is treated with chloroform and potassium hydroxide under basic conditions [2] [8]. This method generates dichlorocarbene in situ, which subsequently converts the primary amine to the corresponding isocyanide [2]. However, this approach is limited to primary amines and typically produces moderate yields in the range of 60-80% [8].

The silver cyanide route, while historically significant as the first method for isocyanide synthesis, involves the reaction of 2-pentyl halides with silver cyanide [2] [9]. This method suffers from several limitations including expensive reagents, modest yields, and the production of silver waste [2].

Modern Catalytic Approaches for Alkyl Isocyanides

Contemporary research has introduced several catalytic methodologies that offer improved efficiency and selectivity for alkyl isocyanide synthesis. These approaches leverage transition metal catalysis and advanced synthetic strategies to overcome limitations associated with traditional methods.

Palladium(II) complexes have emerged as highly effective catalysts for isocyanide transformations, particularly in living polymerization applications [10]. Alkyne-palladium(II) catalysts demonstrate remarkable capability in initiating controlled polymerization of isocyanides, yielding helical polyisocyanides with controlled molecular weight and high tacticity [10]. These catalysts are applicable to various isocyanide monomers, including alkyl isocyanides such as 2-pentyl isocyanide, and provide excellent control over polymer architecture [10].

Nickel(II) complex catalysts have been optimized for high-yield isocyanide oligomerization reactions [11]. A series of nickel(II) complexes containing organic ligands such as 2,2'-bipyridyl, 1,10-phenanthroline, and diglycolic acid have been synthesized and evaluated as catalysts for cyclohexyl isocyanide oligomerization [11]. The [Ni(ODA)(bipy)(H₂O)]·2.5H₂O complex demonstrated exceptional performance, achieving yields up to 94% while significantly reducing the release of hazardous isocyanide vapors [11].

Rhodium-based catalytic systems have shown promise in isocyanide functionalization reactions [12]. Bulky isocyanide ligands, particularly those with meta-terphenyl backbones, exhibit high rate acceleration in rhodium-catalyzed processes [12]. The 2,6-bis[3,5-bis(trimethylsilyl)phenyl]-4-methylphenyl isocyanide demonstrated the highest catalytic activity among tested ligands, forming biscoordinated rhodium-isocyanide complexes that are highly active for various transformations [12].

Iron-catalyzed processes have been developed for C-H activation reactions involving isocyanides [13]. Light-induced iron catalysis enables the formation of aldimines from isocyanides and aromatic substrates, although the catalyst requires continuous irradiation to maintain activity [13]. This approach offers a more sustainable alternative to traditional precious metal catalysts.

Copper-based systems have been implemented for borylation reactions involving isocyanides [13]. These catalysts facilitate the formation of imidoyl copper species through migratory insertion of isocyanides, followed by alkene insertion and protolysis to afford functionalized products [13]. The copper-catalyzed methodology demonstrates compatibility with diversely functionalized substrates and provides access to complex molecular architectures.

Challenges in 2-Pentyl Isocyanide Isolation

The isolation and purification of 2-pentyl isocyanide presents several significant challenges that must be addressed to obtain high-purity material suitable for synthetic applications. These challenges stem from the inherent chemical instability of the isocyanide functional group and its susceptibility to various degradation pathways.

Chemical instability represents the primary challenge in 2-pentyl isocyanide isolation [14] [15]. Isocyanides are particularly vulnerable to hydrolysis under acidic conditions, leading to the formation of formamide derivatives and subsequent decomposition [14]. The presence of even trace amounts of moisture can catalyze this degradation process, resulting in significant yield losses during purification [16] [14].

The susceptibility of isocyanides to oxidation under ambient conditions poses another major challenge [14] [15]. Exposure to air results in the formation of isocyanate derivatives, which significantly alters the chemical properties of the compound [14]. Self-assembled monolayers of isocyanide derivatives have been shown to undergo oxidation within hours of air exposure, demonstrating the rapid nature of this degradation pathway [14].

Thermal instability during distillation and chromatographic purification presents additional complications [15] [17]. Polyisocyanates undergo thermal degradation at elevated temperatures, producing a complex mixture of monomers and trimers [17]. For 2-pentyl isocyanide, maintaining low temperatures during purification steps is essential to prevent thermal decomposition and ensure product integrity.

The formation of metal complexes during synthesis can complicate isolation procedures [15] [18]. Residual metal catalysts or reagents may coordinate with the isocyanide functional group, forming stable complexes that are difficult to separate from the desired product [18]. These coordination interactions can alter the solubility and chromatographic behavior of the isocyanide, requiring specialized purification techniques.

Polymerization tendencies of isocyanides under certain conditions create additional purification challenges [19] [11]. The presence of metal impurities or elevated temperatures can initiate unwanted polymerization reactions, leading to the formation of high molecular weight byproducts that are difficult to separate from the monomeric isocyanide [19].

The distressing odor associated with aliphatic isocyanides complicates handling and purification procedures [20] [11]. The malodorous nature of these compounds necessitates specialized ventilation systems and containment protocols, limiting the scale and efficiency of purification operations [20].

Solvent compatibility issues during chromatographic purification require careful consideration [21] [22]. Many common chromatographic solvents can interact with isocyanides, leading to product degradation or poor separation efficiency [21]. The development of suitable solvent systems for flash chromatography often requires extensive optimization for each specific isocyanide derivative.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic